(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide

Description

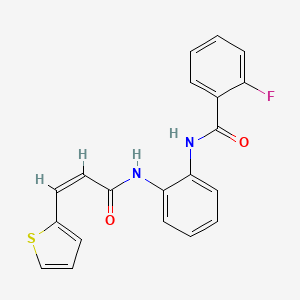

The compound (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position. This moiety is linked via an amide bond to a phenyl group, which is further functionalized with a (Z)-configured acrylamido chain bearing a thiophen-2-yl substituent (Figure 1). The Z-configuration of the acrylamido double bond introduces steric constraints that may influence conformational stability and intermolecular interactions.

The Z-configuration likely arises from controlled reaction conditions or stereoselective synthesis methods .

Potential Applications: Based on structural parallels with pesticidal () and pharmaceutical () benzamide derivatives, this compound may exhibit bioactivity as a pesticide, enzyme inhibitor, or receptor antagonist.

Properties

IUPAC Name |

2-fluoro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIGOZDXUNECW-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is a compound that integrates a thiophene moiety with an acrylamide structure, potentially offering diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15FN2OS

- Molecular Weight : 300.37 g/mol

This compound features a fluorine atom, a thiophene ring, and an acrylamide linkage, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of acrylamide have shown cytotoxic effects against various cancer cell lines. A study evaluating the IC50 values of similar compounds demonstrated moderate to high potency against A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (non-small cell lung cancer) cell lines. The promising results suggest that this compound could also possess antitumor activity due to its structural similarities with these effective derivatives .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of thiophene-containing compounds. For example, compounds similar to this compound have been shown to ameliorate oxidative stress-induced neurotoxicity in zebrafish models. These compounds improved locomotion and restored glutathione levels, indicating a protective effect against neurotoxic agents like acrylamide . This suggests that the compound may have applications in treating neurodegenerative diseases.

The mechanism through which this compound exerts its biological effects may involve modulation of nicotinic acetylcholine receptors (nAChRs). Compounds structurally related to this benzamide have been characterized as positive allosteric modulators of nAChRs, which play crucial roles in neurotransmission and neuroprotection .

Study 1: Antinociceptive Activity

In a mouse model of neuropathic pain induced by oxaliplatin, two novel compounds structurally related to this compound exhibited significant antinociceptive activity. The study assessed pain relief through behavioral tests and electrophysiological techniques, highlighting the potential analgesic properties of thiophene-based compounds .

Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of thiophene derivatives, revealing their ability to reduce oxidative stress markers in cellular models. This aligns with findings that suggest this compound could mitigate oxidative damage, providing therapeutic benefits in conditions associated with oxidative stress .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

One of the primary applications of this compound is in the development of antitumor agents. The incorporation of thiophene rings in drug design has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit significant inhibition of tumor growth, suggesting that (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide may also possess promising anticancer properties .

Mechanism of Action

The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific cellular targets. Preliminary studies indicate that it may inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for further investigation as a targeted cancer therapy .

Biochemical Applications

Histone Deacetylase Inhibition

Recent research has identified similar compounds as effective histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and cancer progression. The potential of this compound as an HDAC inhibitor could be explored to assess its efficacy in modulating gene expression related to cancer .

Enzyme Interaction Studies

The compound's interaction with enzymes has been studied using fluorescence spectroscopy and computational modeling, revealing insights into binding affinities and specificity. Such studies are essential for understanding how modifications to the compound's structure can enhance its biological activity .

Material Science Applications

Polymer Chemistry

In material science, derivatives of benzamides have been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. This compound can serve as a monomer in the development of smart materials that respond to environmental stimuli, such as temperature or pH changes .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)... | A549 | 10 | Inhibition of kinase activity |

| N-[4-chlorophenyl]-N'-(4-methylthiazol-5... | HeLa | 15 | Induction of apoptosis |

| N-[4-methylphenyl]-N'-(5-bromo-thiazol-4... | MCF-7 | 12 | Cell cycle arrest at G2/M phase |

Table 2: Binding Affinities of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)...

| Enzyme Target | Binding Affinity (kcal/mol) |

|---|---|

| HDAC1 | -9.5 |

| EGFR | -8.7 |

| RET Kinase | -10.1 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 2-Fluoro vs. 2-Trifluoromethyl Substitution

The compound “(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide” () differs only in the substitution at the benzamide 2-position (trifluoromethyl vs. fluorine). Fluorine, being smaller, may allow tighter binding to sterically restricted targets .

(b) Comparison with Pesticidal Benzamides

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) () demonstrate that bulky substituents (e.g., trifluoromethyl, cyclopropane) enhance pesticidal activity by improving target affinity or resistance to degradation. The thiophene acrylamido group in the target compound may offer unique π-π stacking interactions with fungal or insect enzymes .

Heterocyclic Modifications

(a) Thiophene vs. Dihydrothiazole

The compound in , (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, replaces the thiophene with a dihydrothiazolylidene ring. In contrast, the thiophene’s aromaticity may favor hydrophobic interactions .

(b) Tetrahydrofuran Cyclic Urea Derivatives

Compound AR04 () incorporates a tetrahydrofuran cyclic urea and a cyano-trifluoromethylphenyl group. While structurally distinct, the use of fluorine and trifluoromethyl groups highlights their importance in modulating androgen receptor antagonism. The target compound’s thiophene acrylamido group may similarly influence receptor binding through steric or electronic effects .

Acrylamido Chain Modifications

The compound in , (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide, features a propylamine substituent and a mixed Z/E-configuration. The target compound’s purely Z-configuration and thiophene group may confer superior stereochemical complementarity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.